molecular formula C18H17NO4 B11944648 Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate CAS No. 853344-66-8

Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate

Cat. No.: B11944648
CAS No.: 853344-66-8
M. Wt: 311.3 g/mol
InChI Key: FYVMXUTYVHSTBD-JLHYYAGUSA-N
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Description

Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate is an organic compound with the molecular formula C18H17NO4 This compound is characterized by the presence of a cyano group, a furan ring, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate typically involves the reaction of ethyl cyanoacetate with 5-(2-methoxy-5-methylphenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acrylate moiety can undergo Michael addition reactions with thiol groups in enzymes, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate is unique due to the presence of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The furan ring also imparts distinct electronic properties compared to other similar compounds .

Properties

CAS No.

853344-66-8

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[5-(2-methoxy-5-methylphenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C18H17NO4/c1-4-22-18(20)13(11-19)10-14-6-8-17(23-14)15-9-12(2)5-7-16(15)21-3/h5-10H,4H2,1-3H3/b13-10+

InChI Key

FYVMXUTYVHSTBD-JLHYYAGUSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)C)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)C)OC)C#N

Origin of Product

United States

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